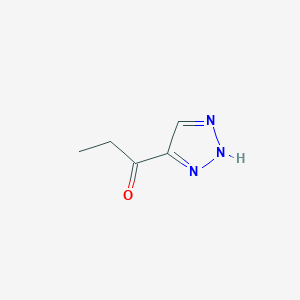

1-(2H-1,2,3-Triazol-4-yl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(2H-triazol-4-yl)propan-1-one |

InChI |

InChI=1S/C5H7N3O/c1-2-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) |

InChI Key |

MVQMLVAJRDIAOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=NNN=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 2h 1,2,3 Triazol 4 Yl Propan 1 One

Reactions of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the propanone moiety is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide array of products. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds would result in the formation of tertiary alcohols. Similarly, the addition of cyanide ions, typically from a source like HCN or NaCN, would yield a cyanohydrin. These reactions are standard transformations for ketones and are expected to proceed readily with 1-(2H-1,2,3-triazol-4-yl)propan-1-one.

Oxime and Hydrazone Formation and Subsequent Cyclizations

The carbonyl group readily undergoes condensation reactions with amine derivatives. Specifically, reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime, while reaction with hydrazine (B178648) (N₂H₄) or its derivatives yields a hydrazone. nih.govrsc.orgnih.gov These reactions are highly chemoselective and are widely used in various fields, including bioconjugation. nih.govnih.gov The formation of oximes and hydrazones from ketones can be reversible, and the stability of the resulting C=N bond is an important consideration. nih.gov

These initial products, the oxime and hydrazone, can serve as intermediates for further cyclization reactions to generate more complex heterocyclic systems. For example, oxime dianions, generated by deprotonation, can be acylated and then cyclized to form isoxazoles. researchgate.net Similarly, hydrazones can be used in the synthesis of pyrazoles. researchgate.netnih.gov The reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones with benzaldehydes to form chalcones, which then react with thiosemicarbazide (B42300) to yield pyrazolin-N-thioamides, demonstrates a pathway to more complex heterocyclic structures. nih.gov

Table 1: Examples of Oxime and Hydrazone Formation Catalysts

| Catalyst Type | Examples | pH Range |

|---|---|---|

| Aniline-based | Aniline | Acidic to Neutral |

Reduction and Oxidation Reactions of the Ketone

The ketone functionality can be readily reduced to a secondary alcohol, 1-(2H-1,2,3-triazol-4-yl)propan-1-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over the reaction conditions and selectivity.

Conversely, while the ketone itself is at a relatively high oxidation state, the adjacent methylene (B1212753) group can potentially be oxidized under specific conditions, although this is a less common transformation compared to reduction.

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

The 1,2,3-triazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of three nitrogen atoms. nih.gov The ring can undergo both electrophilic and nucleophilic substitution reactions, though the conditions and regioselectivity depend on the nature of the substituents already present on the ring. nih.govrsc.org The presence of one pyrrole-type and two pyridine-type nitrogen atoms contributes to the stability of the 1,2,3-triazole ring. nih.gov

Electrophilic substitution typically occurs at the nitrogen atoms due to their high electron density. nih.gov For N-unsubstituted 1,2,3-triazoles, reactions with electrophiles like sulfonyl chlorides can lead to a mixture of N1- and N2-substituted products. researchgate.netresearchgate.net The ratio of these isomers can be influenced by the steric bulk of the electrophile and the reaction temperature. researchgate.net

Nucleophilic substitution on the triazole ring is also possible, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present. rsc.orgresearchgate.net For instance, halogenated 1,2,3-triazoles can undergo nucleophilic displacement of the halide. rsc.org

Halogenation Reactions and Site Selectivity

Direct halogenation of the 1,2,3-triazole ring can be achieved under various conditions. For example, a transition-metal-free method using potassium halides (KBr, KCl, KI) with oxone as an oxidant allows for the efficient halogenation of 4-aryl-1,2,3-triazoles at ambient temperature. rsc.org The site of halogenation on the triazole ring is influenced by the existing substituents. For 2-phenyltriazole 1-oxides, halogenation occurs selectively at the C-5 position. rsc.org

Coupling Reactions for Extended Conjugated Systems

The this compound scaffold can be utilized in coupling reactions to synthesize larger, conjugated molecules. The triazole ring itself can be a component in various coupling strategies. For instance, halogenated triazoles can participate in cross-coupling reactions like the Suzuki coupling to form biaryl systems. researchgate.net Furthermore, the "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for constructing 1,4-disubstituted 1,2,3-triazoles, which can then be incorporated into more complex structures. frontiersin.orgnih.govnih.gov This methodology has been used to synthesize a variety of 1,2,3-triazole derivatives with potential biological activities. nih.govnih.govmdpi.comnih.gov

Rearrangement Reactions Involving the Triazole-Ketone Linkage

While specific studies on the rearrangement of the this compound are not extensively documented, the chemical literature on related 1,2,3-triazole derivatives provides insights into potential transformation pathways. One of the most notable rearrangements in 1,2,3-triazole chemistry is the Dimroth rearrangement. wikipedia.org

The Dimroth rearrangement is an isomerization reaction where an endocyclic nitrogen atom and an exocyclic nitrogen atom of a triazole ring switch places. wikipedia.org This typically occurs in 1,2,3-triazoles that possess an amino or imino group at the C5 position. The reaction generally proceeds through a ring-opening mechanism to form a diazo intermediate, which then allows for bond rotation and subsequent ring-closure to yield the rearranged product. wikipedia.org For a 4-acyl-1,2,3-triazole such as this compound, a classical Dimroth rearrangement would require the presence of other specific functional groups that are not intrinsically part of its structure.

However, other rearrangement pathways can be considered for 4-acyl-1,2,3-triazoles. Under certain conditions, such as thermal or photochemical stimulation, rearrangements involving the acyl group are plausible. For instance, photochemical rearrangements of cyclic ketones are well-documented phenomena and could potentially be extended to heteroaromatic ketones. researchgate.net Such reactions might involve excited states leading to bond cleavages and reformations.

Furthermore, the concept of ring-chain tautomerism is a known transformation pathway for certain substituted 1,2,3-triazoles. This process involves an equilibrium between the cyclic triazole form and an open-chain diazoimine isomer. The position of this equilibrium is influenced by the nature of the substituents on the triazole ring.

Another relevant area of reactivity involves the transformation of N-acyl-1,2,3-triazoles. These compounds can serve as key intermediates in denitrogenative transformations, where the triazole ring undergoes cleavage with the loss of molecular nitrogen. While this applies to N-acylated derivatives, it highlights the potential for the acyl group to influence the stability and reactivity of the triazole ring system.

A summary of potential rearrangement and transformation pathways for acylated 1,2,3-triazoles is presented in the table below.

| Transformation Pathway | General Description | Applicability to this compound |

| Dimroth Rearrangement | Isomerization involving the exchange of endocyclic and exocyclic nitrogen atoms. | Unlikely in its classical form without additional activating groups. |

| Photochemical Rearrangement | Isomerization or fragmentation reactions initiated by the absorption of light, potentially involving the ketone moiety. | Plausible, but specific pathways are not documented for this compound. |

| Ring-Chain Tautomerism | Equilibrium between the cyclic triazole and an open-chain diazoimine isomer. | Possible, with the equilibrium position dependent on reaction conditions and substituents. |

| Denitrogenative Transformation | Ring cleavage with the elimination of N₂, typically from N-acylated triazoles. | Not directly applicable, but indicates the influence of acyl groups on ring stability. |

Stability and Aromaticity Considerations Under Various Reaction Conditions

The stability of this compound is largely attributed to the aromatic character of the 1,2,3-triazole ring. Aromaticity in this five-membered heterocycle arises from a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing six π-electrons, which satisfies Hückel's rule. nih.gov This delocalization of π-electrons confers significant thermodynamic stability to the triazole ring. nih.gov

The 1,2,3-triazole ring is generally robust and resistant to hydrolysis and oxidation. nih.gov However, its stability can be influenced by various factors, including temperature, pH, and the presence of substituents. The propanoyl group at the C4 position, being an electron-withdrawing group, can influence the electron density distribution within the triazole ring, which in turn can affect its stability and reactivity. nih.gov

Thermal Stability:

1,2,3-triazole derivatives are known to be thermally stable. researchgate.net However, at very high temperatures, they can undergo decomposition. For the parent 1,2,3-triazole, flash vacuum pyrolysis at 500 °C results in the loss of molecular nitrogen (N₂) to form an aziridine (B145994) ring. wikipedia.org The thermal stability of substituted 1,2,3-triazoles can be influenced by the nature of the substituents. For instance, studies on energetic materials containing the 1,2,3-triazole core have shown that the decomposition temperatures can vary significantly depending on the attached functional groups. researchgate.net A computational study on the initial decomposition pathways of triazoles suggests that the ring-opening of 1,2,3-triazole has a lower energy barrier compared to the H-transfer path in the more stable 1,2,4-triazole (B32235) isomer. acs.org

The thermal stability of various substituted 1,2,3-triazoles is summarized in the table below, providing a general context for the expected behavior of this compound.

| Compound Type | Decomposition Temperature (°C) | Reference |

| Polynitro-aryl-1,2,3-triazoles | 142-319 | researchgate.net |

| Phenyl-substituted 1,2,3-triazole derivatives | Stable up to 135-223 | orientjchem.org |

| 1,2,3-Triazole derivatives with a 1,3,4-thiadiazole (B1197879) ring | Stable up to 205-275 | orientjchem.org |

Photochemical Stability:

Aromaticity:

The aromaticity of the 1,2,3-triazole ring is a key factor in its stability. Computational studies using various aromaticity indices have confirmed the aromatic character of the 1,2,3-triazole system. researchgate.net Substituents on the ring can modulate the degree of aromaticity. An electron-withdrawing group like the propanoyl group at the C4 position can lead to a slight decrease in the aromatic character of the ring due to its influence on the π-electron delocalization. nih.gov This is supported by computational studies on substituted heterocycles, which show that electron-withdrawing groups can affect the geometric and magnetic criteria used to assess aromaticity. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 2h 1,2,3 Triazol 4 Yl Propan 1 One

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

The molecular formula of 1-(2H-1,2,3-Triazol-4-yl)propan-1-one is C₅H₇N₃O, with a calculated monoisotopic mass of approximately 125.059 Da.

MS: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 125. The fragmentation pattern would likely involve key losses characteristic of the structure. A primary fragmentation would be the alpha-cleavage of the ethyl group, resulting in a prominent peak at m/z = 96 ([M-C₂H₅]⁺). Another expected fragmentation is the loss of a carbonyl group, leading to a peak at m/z = 97 ([M-CO]⁺). Further fragmentation of the triazole ring could lead to the loss of N₂ (28 Da).

HRMS: High-Resolution Mass Spectrometry (HRMS), typically using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), would provide a highly accurate mass measurement of the molecular ion (e.g., as [M+H]⁺ at m/z 126.0665 or [M+Na]⁺ at m/z 148.0485). rsc.org This precise mass would confirm the elemental composition as C₅H₇N₃O, distinguishing it from any other isomers with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation |

| [M+H]⁺ | [C₅H₈N₃O]⁺ | 126.0665 | Protonated Molecule |

| [M-C₂H₅]⁺ | [C₃H₂N₃O]⁺ | 96.0249 | Loss of ethyl radical |

| [M-CO]⁺ | [C₄H₇N₃]⁺ | 97.0639 | Loss of carbonyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Raman Spectroscopy: The Raman spectrum would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the triazole ring are often strong in the Raman spectrum and would be expected in the 1000-1400 cm⁻¹ range.

Table 3: Predicted Vibrational Spectroscopy Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3100 - 3400 | N-H (Triazole) | Stretch |

| 2900 - 3150 | C-H (Triazole, Ethyl) | Stretch |

| 1660 - 1700 | C=O (Ketone) | Stretch |

| 1400 - 1600 | C=N, N=N (Triazole) | Stretch |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. No crystal structure for this specific compound appears to be reported in the literature.

However, based on crystallographic studies of similar structures, such as 1-(4-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, several key features could be determined. researchgate.net The analysis would reveal precise bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the plane of the triazole ring and the plane of the propanoyl group, which would define the molecule's solid-state conformation. researchgate.net

Furthermore, the crystal packing would elucidate intermolecular interactions. It is highly probable that the structure would feature hydrogen bonding, with the N-H group of the triazole ring acting as a hydrogen bond donor and the carbonyl oxygen or one of the other triazole nitrogen atoms acting as an acceptor. nih.gov These interactions would play a crucial role in stabilizing the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

No specific UV-Vis spectroscopic data, including absorption maxima (λmax), molar absorptivity (ε), or detailed analyses of the electronic transitions (e.g., π → π* or n → π) for this compound could be located in the reviewed literature. While studies on the parent 1,2,3-triazole molecule show a π → π transition in the deep UV region (around 205-210 nm), the influence of the 4-propanoyl substituent on the electronic structure of the triazole ring has not been documented. researchgate.netnih.govrsc.org Without experimental spectra or computational studies, a discussion of the specific electronic transitions for the title compound would be purely speculative.

A data table for UV-Vis spectroscopic findings cannot be generated due to the absence of this information.

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable to chiral derivatives)

The investigation yielded no information regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. Techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are used to characterize chiral molecules. rsc.org However, no studies applying these methods to chiral analogues of the specified compound were found. Therefore, a discussion on the stereochemical characterization using chiroptical spectroscopy is not applicable based on the available scientific literature.

Computational Chemistry and Theoretical Investigations of 1 2h 1,2,3 Triazol 4 Yl Propan 1 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 1-(2H-1,2,3-Triazol-4-yl)propan-1-one with high accuracy.

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. ekb.egekb.eg

Conformational analysis is essential for flexible molecules, and it involves studying the different spatial arrangements (conformers) that arise from rotation around single bonds. The potential energy surface (PES) can be scanned by systematically changing dihedral angles to locate all low-energy conformers. ekb.eg For this compound, key rotations would occur around the bonds connecting the propanone moiety to the triazole ring. The conformer with the lowest electronic energy is considered the most stable. ekb.eg Thermodynamic parameters derived from these calculations can further confirm the most favorable conformation in different phases. ekb.eg

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.35 | - |

| N2-N3 | 1.30 | - |

| N3-C4 | 1.35 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.36 | - |

| N1-N2-N3 | - | 109.5 |

| N2-N3-C4 | - | 107.0 |

| N3-C4-C5 | - | 108.0 |

| C4-C5-N1 | - | 108.0 |

| C5-N1-N2 | - | 107.5 |

DFT calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com These calculations, often performed at levels like mPW1PW91/6-311+G(2d,p), provide theoretical spectra that can be compared with experimental results to validate the proposed structure. mdpi.comnih.gov The accuracy of predictions depends on the chosen functional and basis set. nih.gov

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed from the optimized molecular geometry. nih.govnih.gov The calculation of harmonic vibrational frequencies at the same DFT level used for optimization helps in the assignment of experimental IR and Raman bands. nih.govmdpi.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model. mdpi.com These calculations confirm the presence of key functional groups, such as the C=O stretch of the ketone and various modes of the triazole ring. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests high reactivity and potential for intramolecular charge transfer. irjweb.comresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govnih.gov These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red/Orange/Yellow: Regions of negative potential, rich in electrons. These are favorable sites for electrophilic attack and are typically located around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net For this compound, the carbonyl oxygen and the nitrogen atoms of the triazole ring would be expected to be in these regions.

Blue: Regions of positive potential, electron-deficient. These are favorable sites for nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. nih.gov

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule. nih.gov

The MEP map provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent). mdpi.com

For this compound, MD simulations can:

Explore Conformational Space: By simulating the molecule over nanoseconds, MD can sample a much wider range of conformations than static DFT calculations, providing a more realistic view of its flexibility and predominant shapes in solution.

Analyze Solvent Effects: MD explicitly models solvent molecules, allowing for a detailed investigation of solvation shells and hydrogen bonding networks.

Study Ligand-Receptor Dynamics: When docked into a biological target, MD simulations can assess the stability of the binding pose, revealing how the ligand and protein adapt to each other over time and identifying key stable interactions. mdpi.com For instance, simulations on similar 1,2,3-triazole compounds have shown how the triazole moiety can form stable hydrogen bonds with receptor residues like Serine. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein or enzyme. pensoft.net This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships. mdpi.com

The 1,2,3-triazole scaffold is recognized for its ability to form various non-covalent interactions, including hydrogen bonds, dipole-dipole, and hydrophobic interactions, making it a valuable component in drug design. nih.gov Docking studies involving this compound would involve:

Preparation: Obtaining the 3D structures of the ligand (optimized via DFT) and the target protein (usually from the Protein Data Bank, PDB).

Docking Simulation: Using software like AutoDock Vina, the ligand is placed into the active site of the receptor, and various conformations and orientations are sampled. nih.gov

Scoring and Analysis: A scoring function estimates the binding affinity (often in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most likely binding mode. pensoft.net

Studies on analogous triazole derivatives have shown their potential to bind to a wide range of biological targets, such as kinases, estrogen receptors, and various enzymes involved in hormone biosynthesis. nih.gov The analysis of the docked pose reveals specific amino acid residues that interact with the ligand, providing a rationale for its biological activity and a basis for designing more potent derivatives. pensoft.netnih.gov

| PDB ID | Target Protein | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 4XO6 | Human 3-alpha hydroxysteroid dehydrogenase type 3 | Anticancer | researchgate.net |

| 2Q7K | Androgen Receptor | Anticancer (Prostate) | researchgate.net |

| 2PJL | Estrogen-related receptor α (ERRα) | Metabolic Diseases, Cancer | mdpi.com |

| Multiple | Aromatase, Steroid Sulfatase, 17β-HSD1 | Anticancer (Breast) | nih.gov |

| 6LU7 | COVID-19 main protease | Antiviral | researchgate.net |

Investigation of Binding Modes with Specific Enzyme Active Sites (e.g., InhA, CYP51, COX-2, Carbonic Anhydrase-II)

Molecular docking studies are a cornerstone of computational chemistry, used to predict the preferred orientation of a ligand when bound to a receptor's active site. For triazole derivatives, these studies have been crucial in elucidating their potential as inhibitors for various enzymes implicated in disease.

CYP51 (Lanosterol 14α-demethylase): Triazole compounds are a well-known class of antifungal agents that target CYP51, an essential enzyme in ergosterol (B1671047) biosynthesis. Computational studies on 1,2,3-triazole derivatives have been performed to understand their binding mechanism within the human CYP51 active site. These investigations help identify key interactions, such as cation–π, π–π, and hydrogen bonding, that contribute to the binding affinity of the ligands. nih.gov

COX-2 (Cyclooxygenase-2): As a key enzyme in the inflammatory pathway, COX-2 is a major target for non-steroidal anti-inflammatory drugs (NSAIDs). Docking studies of novel 1,2,4-triazole (B32235) derivatives have identified specific hydrogen bond interactions with residues such as SER530, TYR355, and ARG120 within the COX-2 active site. mdpi.com The larger binding pocket of COX-2 compared to its isoform, COX-1, allows for the accommodation of bulkier triazole-based molecules, which can be exploited for designing selective inhibitors. mdpi.com

Carbonic Anhydrase (CA): Certain human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII, are tumor-associated and represent important anticancer targets. Computational and in vitro studies have shown that 1,2,3- and 1,2,4-triazole derivatives can act as potent and selective inhibitors of these isoforms. nih.govresearchgate.net Docking simulations reveal that the triazole scaffold can effectively position other functional groups, such as a benzenesulfonamide (B165840) moiety, to interact with the catalytic zinc ion and surrounding amino acid residues in the active site. nih.govresearchgate.net

Table 1: Summary of Predicted Binding Interactions of Triazole Scaffolds with Enzyme Active Sites

| Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| CYP51 | (Not specified) | Cation–π, π–π, Hydrogen Bonding | nih.gov |

| COX-2 | SER530, TYR355, ARG120 | Hydrogen Bonding, π-interactions | mdpi.com |

| Carbonic Anhydrase II | (General) | Coordination with Zinc ion, van der Waals | unifi.it |

| Carbonic Anhydrase IX/XII | (General) | Potent inhibition observed | nih.govresearchgate.net |

Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The biological activity of triazole derivatives is fundamentally governed by the non-covalent interactions they form with their target macromolecules. Computational methods are essential for identifying and characterizing these interactions at an atomic level.

Hydrogen Bonding: The nitrogen atoms of the 1,2,3-triazole ring are effective hydrogen bond acceptors, a feature that significantly contributes to its binding capabilities with biological targets. nih.gov Furthermore, functional groups attached to the triazole core can act as hydrogen bond donors or acceptors. Studies on fluorinated 1,2,3-triazole derivatives have detailed how N–H⋯O hydrogen bonds can connect neighboring molecules, influencing their solid-state structure and potential receptor interactions. rsc.org

Hydrophobic Interactions: These interactions are critical for the binding of ligands to many proteins. Thermodynamic analysis from computational studies on a 1,2,3-triazole derivative binding to blood proteins demonstrated that the primary binding pattern is determined by hydrophobic interactions. nih.gov

π-Stacking: The aromatic nature of the triazole ring allows it to participate in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in enzyme active sites. nih.gov These interactions are crucial for the stability of the ligand-receptor complex. Crystal structure analyses have confirmed the presence of π–π stacking in various triazole-containing compounds, highlighting its importance in their supramolecular assembly. researchgate.netresearchgate.net

Table 2: Key Intermolecular Interactions Involving the Triazole Moiety

| Interaction Type | Description | Role in Binding | References |

|---|---|---|---|

| Hydrogen Bonding | Interaction between H-bond donors (e.g., N-H) and acceptors (e.g., triazole N atoms, carbonyl O). | Orients ligand in active site; enhances binding affinity. | nih.govrsc.org |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Major driving force for binding in aqueous environments. | nih.gov |

| π-Stacking | Non-covalent interaction between aromatic rings. | Stabilizes the ligand-receptor complex; contributes to binding affinity. | nih.govresearchgate.net |

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of triazole compounds.

Transition State Characterization and Reaction Energy Barriers

Density Functional Theory (DFT) and other quantum mechanical methods are employed to map the potential energy surface of a reaction. This allows for the identification and characterization of transition states—the highest energy point along the reaction coordinate. By calculating the energy of reactants, transition states, and products, the activation energy barrier for the reaction can be determined. While specific studies on this compound are not available, research on the tautomers of 1,2,4-triazole has computationally characterized the transition states involved in their interconversion. researchgate.net Such studies are fundamental to understanding reaction feasibility, kinetics, and the formation of specific isomers, like the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) that selectively yields 1,4-disubstituted 1,2,3-triazoles. frontiersin.org

Protonation Site Elucidation and pKa Prediction

The basicity of the nitrogen atoms in the triazole ring is a key determinant of its chemical behavior and interaction in biological systems. Computational methods can predict the most likely site of protonation. DFT calculations performed on 1,2,4-triazole, for example, have been used to analyze reactivity descriptors and infrared spectra to determine the preferred site of protonation, with the N4 nitrogen being identified as the most favorable. dnu.dp.ua Similar computational approaches can be applied to 1,2,3-triazole systems to predict which of the three nitrogen atoms is most likely to be protonated. This information is crucial for understanding the molecule's behavior at physiological pH and for predicting its pKa value, which influences solubility, membrane permeability, and receptor binding.

In Silico Prediction of Molecular Properties for Design Optimization (excluding ADME specific to clinical)

In silico tools play a vital role in modern drug discovery by predicting the physicochemical properties of molecules before their synthesis, thereby guiding the optimization of lead compounds. Various web-based platforms and software are used to calculate key molecular descriptors. pensoft.netglobalresearchonline.net These descriptors help assess the "drug-likeness" of a compound based on empirical rules like Lipinski's Rule of Five. pensoft.net

For a molecule like this compound, these tools can predict properties such as:

Molecular Weight (MW)

LogP (a measure of lipophilicity)

Number of Hydrogen Bond Donors (HBD)

Number of Hydrogen Bond Acceptors (HBA)

Topological Polar Surface Area (TPSA)

By systematically modifying the structure of the lead compound—for instance, by adding or changing substituents on the propanone or triazole moieties—researchers can computationally evaluate how these changes affect the molecule's properties. This allows for the rational design of analogs with improved physicochemical profiles for potential biological applications.

Table 3: Illustrative In Silico Predicted Properties for Hypothetical Triazole Derivatives for Design Optimization

| Compound | Structure Modification | Molecular Weight (g/mol) | Predicted LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|---|---|

| Parent Compound | This compound | 125.13 | 0.25 | 1 | 3 | 58.7 |

| Analog 1 | Addition of a 4-chlorophenyl group to N1 | 235.66 | 2.50 | 0 | 3 | 49.5 |

| Analog 2 | Replacement of propanone with acetic acid | 141.11 | -0.50 | 2 | 4 | 85.1 |

| Analog 3 | Addition of a methyl group to C5 of triazole | 139.15 | 0.65 | 1 | 3 | 58.7 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of in silico design optimization.

Advanced Academic Applications of 1 2h 1,2,3 Triazol 4 Yl Propan 1 One and Its Derivatives

Role as Building Blocks and Precursors in Complex Chemical Synthesis

The unique chemical architecture of 1-(2H-1,2,3-Triazol-4-yl)propan-1-one makes it a valuable precursor for the synthesis of more complex molecules. The ketone functional group and the triazole ring offer multiple reactive sites for elaboration and functionalization, enabling the construction of diverse molecular frameworks.

Synthesis of Advanced Heterocyclic Scaffolds and Hybrid Molecules

Derivatives of this compound serve as key starting materials for the synthesis of a variety of advanced heterocyclic systems and hybrid molecules. The reactivity of the propan-1-one side chain can be exploited to build new rings and link to other molecular fragments.

A notable synthetic application involves the reaction of related 1-(1H-1,2,3-triazol-4-yl)ethan-1-ones with benzaldehydes to form chalcones. These intermediates can then undergo cyclization with reagents like thiosemicarbazide (B42300) to yield complex heterocyclic structures such as pyrazolin-N-thioamides and thiazoles. nih.gov This methodology highlights how the ketone moiety of this compound can be a linchpin for constructing larger, multi-ring systems. For instance, reactions of synthesized pyrazolin-N-thioamides with various ketones can lead to the formation of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. nih.gov

Furthermore, 1,2,3-triazole aldehydes, which are structurally related to the ketone, are utilized in tandem Knoevenagel–Michael reactions. For example, reacting these aldehydes with two equivalents of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can produce novel 4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols). uran.uaresearchgate.net This demonstrates the potential of the carbonyl group in triazole-containing compounds to act as a foundation for building intricate molecular architectures.

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a prominent strategy in drug discovery. farmaciajournal.com The 1,2,3-triazole moiety is an effective linker in creating such hybrids. nih.gov The synthesis of pyrazolo- nih.govminia.edu.egfrontiersin.org-triazole- nih.govminia.edu.egnih.gov-triazole hybrids has shown that the addition of the 1,2,3-triazole scaffold can significantly enhance cytotoxic potential against various cancer cell lines. nih.gov This underscores the utility of triazole derivatives, including this compound, as precursors for developing novel hybrid molecules with potential therapeutic applications.

Development of Lead Compounds for Mechanistic Biological Studies

The 1,2,3-triazole core is a significant pharmacophore system in the development of lead compounds for investigating diverse biological targets. nih.gov Its stability and ability to participate in hydrogen bonding and dipole-dipole interactions make it an attractive component in drug design. nih.govmdpi.com Derivatives of this compound can be systematically modified to probe structure-activity relationships (SAR) and to understand the molecular mechanisms of their biological effects.

The synthesis of various 1,2,3-triazole-containing hybrids has led to the identification of lead compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov For example, prenyl-1,2,3-triazoles have been identified as promising antimalarial drug leads. nih.gov The synthetic accessibility of 1,2,3-triazoles through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" facilitates the creation of large libraries of compounds for screening and optimization. nih.govnih.gov This allows for the systematic exploration of how different substituents on the triazole ring and its side chains affect biological activity, providing valuable insights for mechanistic studies.

Mechanistic Studies of Biological Target Interactions (Non-Clinical Focus)

Derivatives of this compound have been investigated for their potential to interact with and modulate the activity of various enzymes, offering insights into their mechanisms of action at a molecular level.

Antimycobacterial Activity and Enzyme Inhibition Mechanisms (e.g., InhA)

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. One of the key targets for anti-tuberculosis drug development is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. researchgate.netmdpi.com This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov

Several studies have demonstrated that 1,2,3-triazole derivatives can act as potent inhibitors of InhA. researchgate.netmdpi.comnih.gov Hybrid molecules incorporating both 1,2,3- and 1,2,4-triazole (B32235) scaffolds have shown particularly promising InhA inhibitory activity. researchgate.netmdpi.com For example, certain hybrid compounds completely inhibited the InhA enzyme at a concentration of 10 nM, with some derivatives exhibiting IC50 values as low as 0.074 nM. researchgate.netmdpi.com Molecular docking studies suggest that these compounds bind effectively within the active site of the InhA enzyme. researchgate.netmdpi.com Although research has not specifically focused on derivatives of this compound, the established anti-tubercular potential of the triazole scaffold suggests that its derivatives are viable candidates for InhA inhibition.

| Compound Type | Target Enzyme | Notable Activity | Reference |

| Hybrid 1,2,3- and 1,2,4-Triazoles | InhA | IC50 = 0.074 nM | researchgate.netmdpi.com |

| 1,4-disubstituted 1,2,3-triazoles | InhA | Significant Inhibition | orientjchem.org |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinoline (B57606) derivatives | InhA | MIC = 12.5 µg/mL against M. tuberculosis | nih.gov |

Antifungal Activity and Cytochrome P450 14α-Demethylase (CYP51) Inhibition

Triazole-based compounds form the cornerstone of antifungal therapy, with many clinically used drugs belonging to this class. mdpi.com A primary target for these antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. frontiersin.orgnih.gov Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.

Derivatives of 1,2,3-triazole have been explored for their antifungal properties. For instance, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which share a propane (B168953) backbone with the subject compound, were designed as analogues of the antifungal drug fluconazole (B54011). nih.govnih.gov In these compounds, one of the triazole rings of fluconazole was replaced by an indole (B1671886) scaffold. nih.govnih.gov Certain enantiomers of these derivatives displayed potent activity against Candida albicans, with minimum inhibitory concentrations significantly lower than that of fluconazole. nih.govnih.gov Molecular docking studies have shown that these compounds can effectively bind to the active site of Candida albicans CYP51. nih.gov The structural similarities suggest that derivatives of this compound could also be developed as effective CYP51 inhibitors.

| Compound Series | Target Enzyme | Organism | Notable Activity | Reference |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | CYP51 | Candida albicans | MIC = 0.000256 µg/mL | nih.govnih.gov |

| Carnosic acid/carnosol 1,2,3-triazole derivatives | Not specified | Cryptococcus neoformans | 91% growth inhibition at 250 µg/mL | mdpi.com |

| 1,2,4-Triazole derivatives | CYP51 | Candida albicans | Potent antifungal agents | ekb.eg |

Anti-inflammatory Action Through Cyclooxygenase (COX) Pathways

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. minia.edu.eg There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. minia.edu.eg Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. minia.edu.eg

Derivatives of both 1,2,3- and 1,2,4-triazoles have been investigated as anti-inflammatory agents targeting the COX pathways. minia.edu.egnih.govresearchgate.net For example, novel 1,2,4-triazole derivatives have demonstrated remarkable anti-inflammatory activity comparable to the drugs indomethacin (B1671933) and celecoxib, with a low incidence of gastric ulceration. minia.edu.eg Some of these compounds exhibited excellent selectivity for COX-2. minia.edu.eg Similarly, 1,2,3-triazole-linked pyrrolobenzodiazepines have been shown to inhibit COX enzymes. researchgate.net Molecular docking studies have elucidated the binding modes of these triazole derivatives within the active sites of COX-1 and COX-2, providing a basis for the rational design of selective inhibitors. nih.govmdpi.com These findings suggest that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents with selective COX-2 inhibitory activity.

| Compound Series | Target Enzyme | Notable Activity | Reference |

| 1,2,4-Triazole derivatives | COX-2 | High selectivity (Selectivity Index up to 2127) | minia.edu.eg |

| 1,2,4-Triazole-isoaurone hybrids | COX-2 | High inhibitory activity (IC50 = 2.6 µM) | nih.gov |

| N-Substituted-1,2,4-triazole derivatives | COX-2 | Significant inhibitory activity | mdpi.com |

| 1,2,3-triazole/1,2,4-triazole hybrids | COX-2 | Selective inhibition | nih.gov |

Anticancer and Antibacterial Activity at the Molecular Interaction Level

Derivatives of 1,2,3-triazole are recognized for their potential as chemotherapeutic agents, capable of interacting with various biological targets to impede the growth of cancer cells and pathogenic bacteria. researchgate.netbiointerfaceresearch.com The triazole moiety often acts as a bioisostere for amide bonds, enabling it to form hydrogen bonds and van der Waals interactions with proteins and enzymes while resisting enzymatic degradation. researchgate.net

Research into new 1,4-disubstituted 1,2,3-triazoles has demonstrated their antiproliferative activity against several cancer cell lines. biointerfaceresearch.com For instance, a phosphonate (B1237965) 1,2,3-triazole derivative displayed the most potent activity against a fibrosarcoma (HT-1080) cell line. researchgate.netbiointerfaceresearch.com Molecular docking studies of this derivative with matrix metalloproteinases (MMP-2 and MMP-9), enzymes often implicated in cancer metastasis, revealed key interactions. The triazole scaffold and the phosphonate group were shown to engage in π-anion, π-alkyl, and hydrogen bonding with amino acid residues within the active pocket of the MMPs. biointerfaceresearch.com Further investigation into its mode of action showed that this phosphonate derivative inhibits the cell cycle at the G0/G1 phase and induces apoptosis. researchgate.netbiointerfaceresearch.com

In another study, hybrid compounds combining a 1,2,3-triazole system with a tetracyclic quinobenzothiazinium structure were synthesized and evaluated. nih.gov The derivative 5-methyl-9-(1-allyl-1H-1,2,3-triazol-4-yl)methoxy-12H-quino[3,4-b] nih.govmdpi.combenzothiazinium chloride emerged as the most active agent, with IC₅₀ values ranging from 0.23 to 2.1 µM against tested cancer cell lines. nih.gov The susceptibility of the cell lines to these derivatives varied, with the SNB-19 (glioblastoma) line being the most sensitive. nih.gov

The antibacterial properties of triazole derivatives have also been explored. A novel 1,2,4-triazole derivative demonstrated moderate activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria, with inhibition zones of 17 mm and 16 mm, respectively. rdd.edu.iq Metal complexes of 1,2,3-triazole ligands have also shown enhanced antimicrobial effects compared to the ligands alone. nih.gov For example, coordinating a 1,2,3-triazole ligand with Co(II) or Ni(II) ions was found to significantly increase the radius of the inhibition zone against fungal strains. nih.gov

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Source |

| Phosphonate Derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | biointerfaceresearch.com |

| Phosphonate Derivative 8 | A-549 (Lung Carcinoma) | 21.25 | biointerfaceresearch.com |

| Phosphonate Derivative 8 | MCF-7 (Breast Adenocarcinoma) | 18.06 | biointerfaceresearch.com |

| Phosphonate Derivative 8 | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | biointerfaceresearch.com |

| Derivative 2a | A549, SNB-19, T47D | 0.23 - 2.1 | nih.gov |

Carbonic Anhydrase-II Enzyme Inhibition Studies

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play a crucial role in various physiological processes. The inhibition of specific CA isoenzymes, such as CA-II, is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers. nih.govfrontiersin.org The 1H-1,2,3-triazole scaffold has been identified as a promising framework for designing potent and selective CA-II inhibitors. nih.govfrontiersin.org

A series of 1H-1,2,3-triazole analogs were synthesized and evaluated for their in vitro inhibitory activity against both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov Several compounds demonstrated significant potential, with IC₅₀ values in the micromolar range. For hCA-II, compounds 9i, 9c, 9o, and 9j showed IC₅₀ values between 10.9 and 18.5 µM. nih.gov Kinetic studies revealed that these compounds act as competitive inhibitors for both enzymes. nih.gov Molecular docking simulations supported these findings, indicating that the active compounds fit well within the active site of the CA-II enzyme. nih.gov The sulfonamide group, a classic zinc-binding group in many CA inhibitors, is often incorporated into triazole-based structures to anchor the molecule to the catalytic zinc ion in the enzyme's active site. researchgate.netresearchgate.net The triazole ring and its substituents can then form additional interactions with surrounding amino acid residues, enhancing binding affinity and selectivity. frontiersin.org

Table 2: Inhibition of human Carbonic Anhydrase-II (hCA-II) by 1H-1,2,3-Triazole Analogs

| Compound | IC₅₀ for hCA-II (µM) | Inhibition Manner | Source |

| 9i | 10.9 - 18.5 | Competitive | nih.gov |

| 9c | 10.9 - 18.5 | Competitive | nih.gov |

| 9o | 10.9 - 18.5 | Competitive | nih.gov |

| 9j | 10.9 - 18.5 | Competitive | nih.gov |

Applications in Catalysis and Ligand Design

The nitrogen-rich 1,2,3-triazole ring is an excellent coordinating moiety, making its derivatives highly valuable as ligands in coordination chemistry and catalysis.

1,2,3-Triazole derivatives can act as versatile ligands, forming stable complexes with a wide range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), rhenium (Re), and ruthenium (Ru). nih.govarabjchem.orgnih.gov The coordination typically occurs through one or more of the nitrogen atoms of the triazole ring. arabjchem.org For example, (1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol (TTM) has been used to synthesize novel coordination complexes with Co(II), Ni(II), Cu(II), and Zn(II). arabjchem.org Spectroscopic and analytical data suggest that in these complexes, metal coordination happens via a nitrogen atom of the triazole ring and the terminal hydroxyl group, resulting in octahedral geometries. arabjchem.org Similarly, 1,2,4-triazole derivatives have been used to create octahedral complexes with Fe(III) and Cr(III) and square planar complexes with Ni(II). ejtas.com These metal complexes are not only structurally interesting but often exhibit enhanced biological activity or novel catalytic properties compared to the free ligands. nih.govnih.gov

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a critical area of research for sustainable energy. Metal complexes featuring pyridyl-triazole ligands have emerged as promising electrocatalysts for this transformation. nih.gov Rhenium(I) complexes, in particular, have been investigated for CO₂ reduction. nih.gov

Studies on [Re(CO)₃Cl(N-N)] complexes, where N-N is a pyridyl-triazole ligand, have shown that these compounds can catalytically reduce CO₂. nih.gov Cyclic voltammetry experiments in CO₂-saturated solutions demonstrate a significant current enhancement at the second reduction wave of the complex, which is characteristic of electrocatalysis. nih.gov The pyridyl-triazole ligands influence the redox potential of the metal center; their strong σ-donor and weaker π-acceptor properties (compared to bipyridine) can be tuned to optimize the catalytic process. nih.gov In a different approach, organic molecular catalysts based on 3,5-diamino-1,2,4-triazole (DAT) have been developed for CO₂ reduction to methane (B114726) (CH₄). springernature.com The electronic properties of DAT allow it to activate CO₂, and when used in a membrane electrode assembly, it can achieve high selectivity and industrially relevant activity for the CO₂-to-CH₄ conversion. springernature.com

Material Science and Surface Chemistry

In material science, 1,2,3-triazole derivatives are highly effective in surface protection applications, most notably as corrosion inhibitors for metals and alloys.

Triazole derivatives are among the most efficient organic corrosion inhibitors, particularly for metals like mild steel, copper, and aluminum in acidic environments. mdpi.comencyclopedia.pub Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net

The adsorption mechanism is multifaceted and can involve:

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (nitrogen) in the triazole ring and the vacant d-orbitals of the metal atoms on the surface. encyclopedia.pub

Physisorption (Electrostatic Adsorption): This occurs via electrostatic interactions between charged inhibitor molecules and the charged metal surface. encyclopedia.pub

π-Electron Interactions: The π-electrons of the aromatic triazole ring can interact with the metal surface, contributing to the adsorption process. encyclopedia.pub

Once adsorbed, the inhibitor molecules displace water molecules from the surface and form a protective film. mdpi.com Studies on derivatives like ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) have shown high inhibition efficiencies, reaching up to 95.3% for mild steel in 1.0 M HCl. nih.gov Analysis of adsorption behavior often shows that it follows the Langmuir isotherm, indicating the formation of a monolayer of inhibitor on the metal surface. researchgate.netnih.gov These inhibitors typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comencyclopedia.pub

Table 3: Corrosion Inhibition Efficiency of Triazole Derivatives on Mild Steel in HCl

| Inhibitor Compound | Concentration | Inhibition Efficiency (IE%) | Source |

| 4-[1-(4-Methoxy-phenyl)-1H- nih.govencyclopedia.pubnih.govtriazol-4-ylmethyl]-morpholine (MPTM) | 900 ppm | 94% | researchgate.net |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | 1.0 × 10⁻³ M | 95.3% | nih.gov |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | 1.0 × 10⁻³ M | 95.0% | nih.gov |

Integration into Functional Polymers and Supramolecular Assemblies

The 1,2,3-triazole moiety, a core component of this compound, serves as a versatile building block in the construction of advanced functional polymers and supramolecular assemblies. The inherent properties of the triazole ring, such as its high dipole moment, capacity for hydrogen bonding, and stability against chemical and thermal degradation, make it an attractive component for creating materials with tailored properties. nih.gov The synthesis of polymers incorporating 1,2,3-triazole units can be achieved through various polymerization techniques, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction's high efficiency and functional group tolerance allow for the straightforward incorporation of triazole-containing monomers, derived from precursors like this compound, into polymer backbones or as pendant groups.

These triazole-containing polymers exhibit a range of functionalities. For instance, they can be designed as anion-exchange membranes or as materials for solid fuel cells. isa-arbor.com The polarity and hydrogen bonding capabilities of the triazole units contribute to the material's performance in these applications. Furthermore, the triazole ring can act as a linker to attach other functional units, such as fluorescent pyrene (B120774) moieties, to create polymers with specific optical or electronic properties. researchgate.net

In the realm of supramolecular chemistry, the 1,2,3-triazole ring is a powerful tool for directing the self-assembly of complex architectures. indexcopernicus.comcabidigitallibrary.org Its ability to participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and metal coordination, allows for the construction of well-defined supramolecular structures. indexcopernicus.comcabidigitallibrary.org For example, 1,2,3-triazolium macrocycles, which can be synthesized from triazole precursors, are effective receptors for anions and can be used in the development of molecular sensors and mechanically interlocked molecules like rotaxanes and catenanes. clinisciences.com The propan-1-one group in this compound offers a potential site for further chemical modification, enabling the attachment of this triazole unit to larger molecular scaffolds for the creation of sophisticated supramolecular systems.

Development of Chemical Sensors and Probes

The unique electronic and structural characteristics of the 1,2,3-triazole ring system, present in this compound, make it a valuable component in the design of chemical sensors and probes. cabidigitallibrary.org Triazole derivatives have been successfully employed in the development of chemosensors for a variety of analytes, including metal cations, anions, and neutral organic molecules. cabidigitallibrary.orgnumberanalytics.com The sensing mechanism often relies on the change in the photophysical properties of the sensor molecule, such as fluorescence or color, upon binding to the target analyte. cabidigitallibrary.org

The 1,2,3-triazole moiety can function in several ways within a sensor molecule. It can act as a binding site for the analyte, with the nitrogen atoms of the triazole ring coordinating to metal ions. numberanalytics.com The C-H bond of the triazole ring can also participate in hydrogen bonding interactions, particularly for anion recognition. oup.com Furthermore, the triazole ring can serve as a linker to connect a recognition unit (receptor) to a signaling unit (fluorophore or chromophore). numberanalytics.com The electronic properties of the triazole can influence the signaling output, for instance, by participating in photoinduced electron transfer (PET) processes that lead to a "turn-on" or "turn-off" fluorescent response. numberanalytics.com

Derivatives of this compound could be functionalized to create selective sensors. For example, the propan-1-one group could be modified to introduce specific recognition elements for target analytes. The inherent fluorescence of some triazole-containing compounds, or the ability to attach a fluorophore, allows for the development of highly sensitive fluorescent probes. researchgate.netresearchgate.netindexcopernicus.com Research has demonstrated that the fluorescent properties of triazoles can be fine-tuned by altering the substituents on the triazole ring, enabling the design of probes for specific applications, including bioimaging. indexcopernicus.com

| Analyte Type | Sensing Mechanism | Role of 1,2,3-Triazole | Potential Application |

| Metal Cations | Coordination with triazole nitrogens, leading to changes in fluorescence or color. | Binding site, linker, modulator of electronic properties. | Environmental monitoring, biological imaging. |

| Anions | Hydrogen bonding with the triazole C-H group, causing a "turn-on" fluorescence response. | Recognition unit, part of the signaling pathway. | Detection of fluoride, chloride, etc. |

| Small Molecules | Host-guest interactions with a triazole-containing macrocycle. | Structural component of the receptor. | Sensing of organic pollutants, biologically relevant molecules. |

Agrochemical Research and Development (Mechanistic and Environmental Aspects)

The 1,2,3-triazole scaffold is a well-established pharmacophore in agrochemical research, with numerous derivatives exhibiting a wide range of biological activities. The structural features of this compound and its potential derivatives position them as candidates for investigation in various agrochemical applications, including as herbicides, fungicides, insecticides, and plant growth regulators.

Studies on Herbicidal Activity and Target Engagement in Plants (e.g., IGPD)

Triazole derivatives have been explored for their herbicidal properties, with some compounds demonstrating significant phytotoxic activity. researchgate.netcabidigitallibrary.org A key molecular target for some triazole-based herbicides is imidazoleglycerol phosphate (B84403) dehydratase (IGPD), an essential enzyme in the histidine biosynthesis pathway in plants. indexcopernicus.comnumberanalytics.com Inhibition of IGPD leads to a deficiency in histidine, which is vital for plant growth and development, ultimately resulting in plant death. nih.govindexcopernicus.com

Research has shown that triazole phosphonates can be potent inhibitors of IGPD, with Ki values in the nanomolar range. indexcopernicus.comnumberanalytics.com The 1,2,4-triazole moiety, in particular, is thought to mimic the imidazole (B134444) heterocycle of the natural substrate of IGPD. isa-arbor.com While this compound contains a 1,2,3-triazole ring, its potential to interact with the active site of IGPD warrants investigation. The propan-1-one side chain could be chemically modified to introduce functionalities that enhance binding to the enzyme. For instance, the design of novel 1-(diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl carboxylic esters was based on the structure of high-activity IGPD inhibitors, and these compounds exhibited moderate to good herbicidal activities. clinisciences.comcurresweb.com

The herbicidal activity of triazole derivatives is often evaluated through in vitro enzyme assays and in vivo plant growth inhibition studies. clinisciences.com The inhibitory effects on the germination and radicle growth of various plant species are common metrics for assessing phytotoxicity. researchgate.net

| Compound Type | Target Enzyme | Mechanism of Action | Observed Herbicidal Effect |

| Triazole Phosphonates | Imidazoleglycerol Phosphate Dehydratase (IGPD) | Competitive inhibition of the enzyme, blocking histidine biosynthesis. | High cytotoxicity to plant cells, post-emergent herbicidal activity. indexcopernicus.comnumberanalytics.com |

| 1,2,3-Triazole Carboxylic Esters | Imidazoleglycerol Phosphate Dehydratase (IGPD) | Designed as inhibitors targeting IGPD. | Moderate to good herbicidal activities in Petri dish and pot experiments. clinisciences.comcurresweb.com |

| Halogenated Benzyl 1,2,3-Triazoles | Not specified | Interference with germination and radicle growth. | Predominantly inhibitory activity on monocotyledonous and dicotyledonous species. researchgate.net |

Mechanistic Fungicidal and Insecticidal Properties

Fungicidal Properties: The triazole class of compounds is renowned for its broad-spectrum fungicidal activity, and they are widely used in agriculture to control a variety of fungal pathogens. isa-arbor.comresearchgate.net The primary mechanism of action for most triazole fungicides is the inhibition of sterol biosynthesis in fungi. researchgate.netclinisciences.com Specifically, they target the enzyme lanosterol 14α-demethylase (also known as CYP51), which is a crucial enzyme in the biosynthesis of ergosterol. nih.govoup.com Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. nih.govclinisciences.com

Insecticidal Properties: While the fungicidal properties of triazoles are well-established, some derivatives have also been reported to possess insecticidal activity. researchgate.netnih.gov The mechanisms of action for triazole-based insecticides are more varied and less universally defined than their fungicidal counterparts. They may act on different targets within the insect's nervous system or other physiological processes. The development of insecticides from triazole scaffolds often involves the hybridization of the triazole ring with other known insecticidal pharmacophores. nih.gov For this compound and its derivatives, any potential insecticidal activity and the corresponding mechanism would need to be determined through specific screening and mechanistic studies.

Plant Growth Regulation Mechanisms

In addition to their pesticidal activities, many triazole compounds exhibit significant plant growth regulating (PGR) properties. researchgate.netoup.com The primary mechanism by which triazoles regulate plant growth is through the inhibition of gibberellin (GA) biosynthesis. researchgate.netindexcopernicus.com Gibberellins are a class of plant hormones that are essential for stem elongation, seed germination, and other developmental processes. numberanalytics.comoregonstate.edu

Triazoles, including well-known PGRs like paclobutrazol (B33190) and uniconazole, act as antagonists of gibberellins. researchgate.netclinisciences.com They inhibit specific cytochrome P450-dependent monooxygenases involved in the GA biosynthesis pathway, particularly the conversion of ent-kaurene (B36324) to ent-kaurenoic acid. researchgate.netcurresweb.comnih.gov This blockage leads to a reduction in the levels of active gibberellins, resulting in a number of characteristic morphological changes in the plant, most notably a reduction in internode elongation, leading to a more compact, dwarfed stature. researchgate.netcurresweb.com

Beyond the inhibition of gibberellin synthesis, triazoles can also influence the balance of other plant hormones, such as increasing the levels of cytokinins and abscisic acid (ABA). researchgate.netindexcopernicus.com This modulation of the hormonal balance can lead to a variety of physiological effects, including increased chlorophyll (B73375) content, enhanced root growth, and improved tolerance to various abiotic stresses such as drought, salinity, and extreme temperatures. researchgate.netresearchgate.net The propan-1-one moiety of this compound could be a site for structural modifications to optimize its PGR activity and stress-protective effects.

| Plant Growth Regulating Effect | Primary Mechanism | Secondary Effects | Observed Plant Response |

| Shoot Growth Inhibition | Inhibition of gibberellin biosynthesis (inhibition of ent-kaurene oxidase). researchgate.netnumberanalytics.com | Increased cytokinin and abscisic acid levels. researchgate.net | Reduced stem elongation, dwarfing, more compact plant architecture. researchgate.netcurresweb.com |

| Enhanced Stress Tolerance | Modulation of hormone balance (e.g., increased ABA). researchgate.netnih.gov | Increased antioxidant activity, improved water relations. researchgate.net | Increased resistance to drought, salinity, and temperature stress. researchgate.netresearchgate.net |

| Increased Chlorophyll Content | Not fully elucidated, potentially related to hormonal changes. | Darker green leaves, potentially increased photosynthetic efficiency. nih.gov | |

| Altered Root Growth | Dependent on concentration and plant species. nih.govresearchgate.net | Can be either stimulatory or inhibitory. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective and Asymmetric Synthetic Routes

The propan-1-one moiety in 1-(2H-1,2,3-Triazol-4-yl)propan-1-one presents opportunities for introducing chirality, which is often crucial for biological activity. Future research should focus on developing synthetic methods to produce enantiomerically pure forms of this compound and its derivatives.

Key research objectives could include:

Asymmetric Reduction: Stereoselective reduction of the ketone to a chiral alcohol is a primary avenue. This could be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands).

Chiral Auxiliaries: Employing chiral auxiliaries attached to the starting materials for the triazole synthesis could guide the stereochemical outcome.

Organocatalysis: The use of chiral organocatalysts in the cycloaddition step to form the triazole ring or in subsequent modifications of the side chain could provide an efficient, metal-free route to chiral derivatives. nih.gov

The successful development of such asymmetric syntheses would be critical for investigating the stereospecific interactions of these molecules in biological systems. nih.govacs.org

In-depth Mechanistic Studies of Underpinning Chemical Transformations

The primary route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant (CuAAC), known as a "click" reaction. acs.org While the general mechanism is understood, detailed studies specific to the synthesis of this compound are lacking.

Future mechanistic investigations should aim to:

Computational Modeling: Utilize Density Functional Theory (DFT) to model the reaction pathways for the synthesis of this specific compound. nih.govitu.edu.tr Such studies can elucidate the transition state structures, activation barriers, and the role of the catalyst, helping to optimize reaction conditions for yield and regioselectivity. nih.govitu.edu.tr

Kinetic Studies: Perform experimental kinetic analysis to understand the reaction rates and the influence of various parameters, such as catalyst loading, ligands, solvents, and temperature.

Spectroscopic Analysis: Employ advanced spectroscopic techniques (e.g., in-situ NMR) to identify and characterize reaction intermediates, particularly the catalytically active copper-acetylide species. ed.ac.ukresearchgate.net This would provide direct evidence for the proposed catalytic cycle. ed.ac.ukresearchgate.net

A thorough mechanistic understanding would facilitate the rational design of more efficient and selective synthetic protocols.

Integration into Advanced Supramolecular Architectures and Nanomaterials

The 1,2,3-triazole ring is an excellent functional unit in supramolecular chemistry due to its ability to act as a hydrogen bond donor/acceptor, its high dipole moment, and its capacity to coordinate with metal ions. researchgate.netnih.govrsc.org this compound could serve as a versatile building block for complex molecular systems.

Unexplored avenues in this area include:

Macrocycle Synthesis: Using the title compound as a component in the synthesis of novel macrocycles, which could function as receptors for anions or cations. beilstein-journals.org

Mechanically Interlocked Molecules: Incorporating the triazole unit into rotaxanes and catenanes, where the triazole's properties could be used to control the movement of the interlocked components, creating molecular switches or machines. nih.gov

Functionalized Nanomaterials: Grafting the compound onto the surface of nanomaterials (e.g., gold nanoparticles, carbon nanotubes) via the ketone or triazole moiety. This could impart new recognition or catalytic properties to the nanomaterials.

These explorations could lead to new sensors, molecular devices, and advanced materials.

Elucidation of Complex Molecular Recognition Events and Biological Mechanisms

1,2,3-triazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. tandfonline.comresearchgate.netbiointerfaceresearch.com The potential of this compound as a bioactive agent is a significant area for future research.

Key research goals should be:

Broad Biological Screening: Subjecting the compound to a wide range of biological assays to identify potential therapeutic activities.

Target Identification: Once a biological activity is confirmed, identifying the specific protein, enzyme, or receptor with which the compound interacts.

Mechanism of Action Studies: Investigating how the compound exerts its biological effect at a molecular level. This involves understanding the non-covalent interactions (hydrogen bonding, van der Waals forces) between the triazole ring and the biological target. researchgate.netbohrium.com

Structure-Activity Relationship (SAR): Synthesizing a library of derivatives to probe how structural modifications affect biological activity, providing insights for the design of more potent and selective agents. nih.gov

Such studies are essential for translating a simple chemical compound into a potential therapeutic lead.

Application of Artificial Intelligence, Machine Learning, and Big Data in Compound Design and Property Prediction

Modern drug discovery and materials science are increasingly driven by computational approaches. mdpi.com Artificial intelligence (AI) and machine learning (ML) can accelerate the exploration of derivatives of this compound.

Future research should leverage these tools to:

Virtual Library Generation: Use the title compound as a scaffold to computationally generate vast libraries of virtual derivatives with diverse substituents.

Property Prediction: Develop and train ML models to predict key properties for these virtual compounds, such as biological activity, toxicity (ADMET properties), and physicochemical characteristics. researchgate.netnih.gov

De Novo Design: Employ generative AI models to design entirely new molecules based on the triazole scaffold, optimized for a specific biological target or material property.

This in silico approach can prioritize the most promising candidates for chemical synthesis, saving significant time and resources.

Table 1: Hypothetical Virtual Library and AI-Predicted Properties

| Compound ID | R1-Substituent (on Triazole N1) | R2-Substituent (on Propanone) | Predicted Kinase Inhibition (IC50, nM) | Predicted Oral Bioavailability (%) |

|---|---|---|---|---|

| T4P-001 | -H | -H | >10000 | 75 |

| T4P-002 | -Phenyl | -H | 850 | 62 |

| T4P-003 | -Phenyl | -OH (chiral) | 430 | 68 |

| T4P-004 | 4-Fluorophenyl | -OH (chiral) | 125 | 71 |

Exploration of Photophysical Properties and Applications in Optoelectronics

Many heterocyclic compounds, including certain triazole derivatives, exhibit interesting photophysical properties like fluorescence. nih.govnih.gov The potential of this compound in this domain is completely unexplored.

Future investigations should include:

Spectroscopic Characterization: Measuring the fundamental photophysical properties, including UV-Vis absorption and fluorescence emission spectra, quantum yields, and fluorescence lifetimes.

Structure-Property Relationship: Synthesizing derivatives with various electron-donating and electron-accepting groups to understand how structural modifications tune the optical properties (e.g., emission color and intensity). nih.gov

Application-Oriented Research: Exploring the use of highly fluorescent derivatives as fluorescent probes for biological imaging, chemosensors for detecting ions or molecules, or as components in organic light-emitting diodes (OLEDs). researchgate.net

This line of inquiry could position triazole-propanone derivatives as a new class of functional dyes or optoelectronic materials.

Green Chemistry Innovations for Scale-Up and Industrial Relevance

For any compound to be industrially viable, its synthesis must be efficient, cost-effective, and environmentally benign. nih.govrsc.org Applying the principles of green chemistry to the synthesis of this compound is a crucial future direction.

Research should focus on:

Sustainable Solvents: Replacing traditional organic solvents with greener alternatives like water, glycerol, or deep eutectic solvents. consensus.app

Catalyst Development: Designing highly active and recyclable catalysts (e.g., copper nanoparticles or polymer-supported copper) to minimize metal waste. consensus.app

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy consumption. nih.gov

Atom Economy: Developing one-pot, multi-component reactions to synthesize the target molecule, which reduces the number of steps and minimizes waste generation. tandfonline.com

Innovations in green synthesis will be essential for the sustainable production and widespread application of this compound and its derivatives.

Table 2: Comparison of a Hypothetical Traditional vs. Green Synthetic Route

| Parameter | Traditional Route (Hypothetical) | Proposed Green Route |

|---|---|---|

| Solvent | Toluene / DMF | Water or Glycerol |

| Catalyst | Homogeneous CuSO4/Sodium Ascorbate | Recyclable Cu-Nanoparticles |

| Energy Source | Conventional heating (12h) | Microwave irradiation (15 min) |

| Atom Economy | Moderate | High (One-pot reaction) |